molecular formula C13H12N2O2 B13887101 3-(6-Phenylpyridazin-3-yl)propanoic acid

3-(6-Phenylpyridazin-3-yl)propanoic acid

Cat. No.: B13887101
M. Wt: 228.25 g/mol
InChI Key: DKXUWPCDIKVSKN-UHFFFAOYSA-N
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Description

3-(6-Phenylpyridazin-3-yl)propanoic acid is a heterocyclic carboxylic acid characterized by a pyridazine core substituted with a phenyl group at position 6 and a propanoic acid moiety at position 3. Pyridazine derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The propanoic acid group enhances solubility and facilitates interactions with biological targets, such as enzymes or receptors, via hydrogen bonding or ionic interactions.

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

3-(6-phenylpyridazin-3-yl)propanoic acid

InChI

InChI=1S/C13H12N2O2/c16-13(17)9-7-11-6-8-12(15-14-11)10-4-2-1-3-5-10/h1-6,8H,7,9H2,(H,16,17)

InChI Key

DKXUWPCDIKVSKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Phenylpyridazin-3-yl)propanoic acid typically involves the reaction of 6-phenylpyridazine with a suitable propanoic acid derivative. One common method involves the use of 6-phenylpyridazine-3-carboxylic acid as a starting material, which is then subjected to a series of reactions to introduce the propanoic acid moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of 3-(6-Phenylpyridazin-3-yl)propanoic acid may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities .

Chemical Reactions Analysis

Types of Reactions

3-(6-Phenylpyridazin-3-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with varying functional groups .

Mechanism of Action

The mechanism of action of 3-(6-Phenylpyridazin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell proliferation and survival. This inhibition can result in the suppression of tumor growth and the induction of apoptosis in cancer cells . The compound’s ability to interact with multiple targets makes it a versatile tool in drug discovery and development .

Comparison with Similar Compounds

Key Observations:

However, its discontinuation () suggests challenges in synthesis or stability . The triazolo-pyridazine derivative (C₁₂H₁₅N₅O₂) incorporates additional nitrogen atoms, improving aqueous solubility but possibly reducing membrane permeability due to heightened polarity .

Heterocycle Diversity

  • Replacement of pyridazine with pyrazolo-pyrimidine (C₁₂H₁₂N₄O₂) alters electronic properties and steric bulk, which may influence target selectivity in kinase inhibition .

Conformational Flexibility 3-(Dimethylazinoyl)propanoic acid exhibits pH-dependent conformational changes, favoring intramolecular hydrogen bonding in non-polar environments. This property could modulate its pharmacokinetic profile .

Cytotoxicity Trends Analogs like 3-(4-hydroxyphenyl)-2-((2-oxotetrahydro-2H-pyran-3-yl)oxy)propanoic acid () show moderate cytotoxicity (43.2% mortality at 0.1 mg/mL), suggesting that the phenylpyridazin scaffold, when functionalized appropriately, may exhibit similar bioactivity .

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